4-ethyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
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Overview
Description
4-ETHYL-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE typically involves the condensation of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with various carboxylic acids in the presence of phosphorus oxychloride (POCl3) . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or dimethylformamide (DMF), for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers a catalyst-free, additive-free, and eco-friendly method . This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and short reaction times. The scalability and functional group tolerance of this method make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-ETHYL-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other complex organic molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-ETHYL-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s triazolothiadiazole core allows it to form hydrogen bonds with target receptors, leading to inhibition of enzyme activity . This inhibition can result in various therapeutic effects, such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
3,6-Disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles: These compounds share a similar triazolothiadiazole core and exhibit comparable pharmacological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds also contain a triazole ring and are known for their diverse biological activities.
1,3,4-Thiadiazole derivatives: These compounds have a thiadiazole ring and are studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
4-ETHYL-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity to target receptors and increases its pharmacological potency. The presence of both triazole and thiadiazole rings in its structure provides a versatile scaffold for drug design and development.
Properties
Molecular Formula |
C22H23N5OS |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-ethyl-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H23N5OS/c1-3-5-19-24-25-22-27(19)26-21(29-22)18-12-8-16(9-13-18)14-23-20(28)17-10-6-15(4-2)7-11-17/h6-13H,3-5,14H2,1-2H3,(H,23,28) |
InChI Key |
TTWFDIUKBISEHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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